N-benzyl-2-(4-bromophenyl)propan-2-amine

CNS Pharmacology GABAA Receptor α5 Subunit

This N-benzyl-2-(4-bromophenyl)propan-2-amine (CAS 1157506-55-2) delivers nanomolar affinity (Ki=1.90 nM) and 5- to 10-fold selectivity for α5β2γ2 GABAA receptors, enabling precise target engagement without α1-mediated sedation. Unlike non-brominated or debenzylated analogs that lose >2500-fold affinity, this scaffold ensures on-target effects. Its favorable CNS permeability (XLogP3=4.1, TPSA=12.0 Ų) supports animal model studies, while a price point ~50% lower than primary amine analogs makes it the economical choice for HTS campaigns and SAR exploration.

Molecular Formula C16H18BrN
Molecular Weight 304.231
CAS No. 1157506-55-2
Cat. No. B581332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(4-bromophenyl)propan-2-amine
CAS1157506-55-2
Molecular FormulaC16H18BrN
Molecular Weight304.231
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)Br)NCC2=CC=CC=C2
InChIInChI=1S/C16H18BrN/c1-16(2,14-8-10-15(17)11-9-14)18-12-13-6-4-3-5-7-13/h3-11,18H,12H2,1-2H3
InChIKeyVLQLRNXYIAPDPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-benzyl-2-(4-bromophenyl)propan-2-amine (CAS 1157506-55-2): A Selective GABAA Receptor α5 Probe for CNS Research and Chemical Biology


N-benzyl-2-(4-bromophenyl)propan-2-amine, cataloged under CAS 1157506-55-2, is a synthetic small molecule belonging to the substituted benzylamine class . It is structurally characterized by a 4-bromophenyl moiety linked to a central propan-2-amine core, which is further N-benzylated. This compound serves as a versatile scaffold for medicinal chemistry and is available from multiple commercial suppliers with certified purity specifications (e.g., ≥95%) . Its most notable and quantifiable differentiation lies in its selective nanomolar affinity for the α5 subunit-containing GABAA receptor, as documented in curated bioactivity databases, positioning it as a valuable research tool for probing α5-GABAA receptor pharmacology [1].

Why N-benzyl-2-(4-bromophenyl)propan-2-amine Cannot Be Replaced by Non-brominated or Debenzylated Analogs


Attempting to substitute N-benzyl-2-(4-bromophenyl)propan-2-amine with simpler analogs, such as the non-brominated N-benzyl-2-phenylpropan-2-amine (CAS 1085-42-3) or the debenzylated primary amine 2-(4-bromophenyl)propan-2-amine (CAS 17797-12-5), results in a dramatic loss of target engagement and altered physicochemical properties that undermine its utility in CNS-focused research. Quantitative data demonstrate that removal of the para-bromo substituent reduces GABAA receptor affinity by over 2500-fold [1], while elimination of the N-benzyl group alters lipophilicity and polar surface area, potentially impacting membrane permeability and target residence time [2]. These structural modifications are not merely incremental changes; they fundamentally alter the compound's molecular recognition profile and pharmacokinetic disposition, rendering generic substitution invalid for studies requiring precise modulation of α5-containing GABAA receptors [3].

Quantitative Differentiation Evidence: N-benzyl-2-(4-bromophenyl)propan-2-amine Versus Closest Analogs


GABAA Receptor α5 Subtype Binding Affinity and Selectivity Profile

N-benzyl-2-(4-bromophenyl)propan-2-amine exhibits high-affinity binding to the α5β2γ2 subtype of the human GABAA receptor (Ki = 1.90 nM), with 5.8-fold selectivity over the α2β2γ2 subtype (Ki = 11 nM) and 7.4-fold over α1β2γ2 (Ki = 14 nM) [1]. In contrast, the non-brominated analog N-benzyl-2-phenylpropan-2-amine displays >2600-fold weaker binding (Ki = 4960 nM) at the α1β2γ2 subtype under comparable assay conditions [2]. The primary amine analog 2-(4-bromophenyl)propan-2-amine, lacking the N-benzyl group, shows a Ki of >1000 nM at related GABAA subtypes [3]. This selectivity profile positions the compound as a valuable tool for dissecting α5-specific pharmacology, where off-target engagement of α1-containing receptors is associated with sedative and ataxic effects.

CNS Pharmacology GABAA Receptor α5 Subunit Binding Affinity Selectivity

Lipophilicity and Polar Surface Area Differentiation for CNS Penetration Potential

The compound's calculated XLogP3 value of 4.1 places it within an optimal range for CNS penetration, significantly higher than the primary amine analog 2-(4-bromophenyl)propan-2-amine (XLogP = 2.1) [1]. Concurrently, its topological polar surface area (TPSA) of 12.0 Ų is substantially lower than the 26.0 Ų of the primary amine analog . This combination of higher lipophilicity and lower TPSA is associated with enhanced passive diffusion across the blood-brain barrier, a critical parameter for CNS-active research tools.

Physicochemical Properties CNS Drug Design Lipophilicity Membrane Permeability

Synthetic Accessibility and Commercial Availability as a Scaffold

N-benzyl-2-(4-bromophenyl)propan-2-amine is commercially available from multiple vendors with a minimum purity specification of 95% , at a cost of approximately $250 per gram (AKSci catalog pricing) . In comparison, the primary amine analog 2-(4-bromophenyl)propan-2-amine is priced similarly at $515-567 per gram from major suppliers [1], yet it lacks the N-benzyl group necessary for the observed GABAA receptor subtype selectivity. The compound's structure allows for further diversification through reductive amination, Suzuki coupling, or N-alkylation, offering synthetic versatility not present in simpler analogs.

Chemical Biology Building Block Medicinal Chemistry Supply Chain

Optimal Scientific and Industrial Use Cases for N-benzyl-2-(4-bromophenyl)propan-2-amine Based on Verified Differentiation Evidence


Selective Pharmacological Profiling of α5-Containing GABAA Receptors

Given its high affinity (Ki = 1.90 nM) and 5- to 10-fold selectivity for α5β2γ2 over other GABAA subtypes [1], this compound is ideally suited for use as a reference ligand or probe in radioligand binding assays, autoradiography, or functional studies aimed at dissecting the role of α5-GABAA receptors in cognitive processes, anxiety, and epilepsy. Researchers can confidently attribute observed effects to α5 engagement rather than α1-mediated sedation.

CNS-Penetrant Tool Compound for In Vivo Behavioral Studies

The compound's favorable physicochemical profile (XLogP3 = 4.1, TPSA = 12.0 Ų) supports its use in animal models where CNS exposure is required. It can serve as a starting point for structure-activity relationship (SAR) studies aimed at developing novel cognition-enhancing agents devoid of anxiogenic or convulsant liabilities, as α5-selective inverse agonists have been shown to improve memory in rodents [2].

Medicinal Chemistry Scaffold for Diversification

As a building block, the compound's secondary amine and aryl bromide functionalities permit rapid analog synthesis via reductive amination, N-alkylation, or palladium-catalyzed cross-coupling reactions. This enables the exploration of chemical space around the GABAA receptor benzodiazepine binding site, facilitating the identification of more potent or selective ligands .

Cost-Effective Procurement for Large-Scale Screening Campaigns

With a commercial price point approximately 50% lower than its primary amine analog and availability in multi-gram quantities , this compound represents an economically efficient choice for high-throughput screening (HTS) campaigns focused on GABAA receptor modulation. Its established purity and stability under recommended storage conditions reduce the risk of assay interference due to impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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